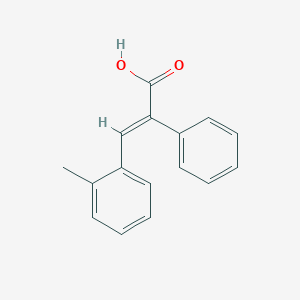![molecular formula C22H17ClN2O4 B249339 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide, also known as BZ-423, is a small molecule compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in the early 2000s, and since then, several studies have been conducted to investigate its properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves the inhibition of the transcription factor NF-κB, which plays a key role in regulating the immune response. By inhibiting NF-κB, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide can reduce inflammation and modulate the immune response, making it a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB, the reduction of inflammation, and the modulation of the immune response. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of the immune response. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
Future research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide could focus on its potential use in treating other diseases, such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Finally, research could also focus on developing more potent and less toxic derivatives of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide for use in clinical trials.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with 2-amino-5-methoxybenzoic acid to form 2-(2-chloro-4-nitrophenoxy)-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and infectious diseases. Several studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Propiedades
Nombre del producto |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
|---|---|
Fórmula molecular |
C22H17ClN2O4 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-19-11-10-14(22-25-16-7-3-5-9-20(16)29-22)12-17(19)24-21(26)13-28-18-8-4-2-6-15(18)23/h2-12H,13H2,1H3,(H,24,26) |
Clave InChI |
ALGSBVJCIGGIRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)







![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone](/img/structure/B249281.png)


